1-[(2,6-Difluorophenyl)methyl]-4-(4-methylphenyl)piperazine
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Overview
Description
1-[(2,6-Difluorophenyl)methyl]-4-(4-methylphenyl)piperazine is a chemical compound with the molecular formula C18H20F2N2 This compound is characterized by the presence of a piperazine ring substituted with a 2,6-difluorobenzyl group and a 4-methylphenyl group
Preparation Methods
The synthesis of 1-[(2,6-Difluorophenyl)methyl]-4-(4-methylphenyl)piperazine typically involves the reaction of 2,6-difluorobenzyl chloride with 4-methylphenylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(2,6-Difluorophenyl)methyl]-4-(4-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents such as sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[(2,6-Difluorophenyl)methyl]-4-(4-methylphenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and as a component in the formulation of certain industrial products.
Mechanism of Action
The mechanism of action of 1-[(2,6-Difluorophenyl)methyl]-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The pathways involved may include binding to active sites or allosteric sites, resulting in changes in the conformation and function of the target molecules. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-[(2,6-Difluorophenyl)methyl]-4-(4-methylphenyl)piperazine can be compared with other similar compounds, such as:
- 1-(2,4-Difluorobenzyl)-4-(4-methylphenyl)piperazine
- 1-(2,6-Difluorobenzyl)-4-(4-methylphenyl)piperazine
These compounds share structural similarities but differ in the position and number of fluorine atoms on the benzyl group
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-4-(4-methylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2/c1-14-5-7-15(8-6-14)22-11-9-21(10-12-22)13-16-17(19)3-2-4-18(16)20/h2-8H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPRRTAKPHBCDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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